molecular formula C32H36ClNO8 B001079 Clomifene citrate CAS No. 50-41-9

Clomifene citrate

Cat. No. B001079
CAS RN: 50-41-9
M. Wt: 598.1 g/mol
InChI Key: PYTMYKVIJXPNBD-OQKDUQJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clomifene Citrate , a selective estrogen receptor modulator, has been extensively used in reproductive medicine, particularly for ovulation induction. Originally developed in 1956 and introduced into clinical medicine in 1967, it has been a cornerstone in treating infertility issues, especially in polycystic ovary syndrome (PCOS) and conditions of anovulation or oligo-ovulation (Manov & Benge, 2022).

Synthesis Analysis

While specific synthesis details are not directly available in the provided literature, Clomifene Citrate's development and clinical application have been well-documented. Its synthesis involves the creation of a selective estrogen receptor modulator that can act both as an estrogen agonist and antagonist depending on the tissue context, making it effective in inducing ovulation (Dickey & Holtkamp, 1996).

Molecular Structure Analysis

Clomifene Citrate is characterized by its ability to bind to estrogen receptors, selectively inhibiting or promoting estrogen-like action in various tissues. This dual action is pivotal for its use in treating infertility, as it can induce ovulation by altering the hormonal feedback mechanism (Manov & Benge, 2022).

Chemical Reactions and Properties

The mechanism of action of Clomifene Citrate involves blocking estrogen receptors in the hypothalamus, leading to an increase in gonadotropin-releasing hormone (GnRH) from the hypothalamus, an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) release, ultimately stimulating ovulation. Its chemical properties allow for its selective action, which is crucial for its effectiveness in ovulation induction (Manov & Benge, 2022).

Physical Properties Analysis

As a medication, Clomifene Citrate is administered orally. It has good bioavailability and undergoes hepatic metabolism with excretion primarily in feces. Its physical and pharmacokinetic properties contribute to its clinical efficacy and patient compliance (Dickey & Holtkamp, 1996).

Chemical Properties Analysis

Clomifene Citrate's chemical properties, including its selective receptor modulatory action, play a significant role in its pharmacodynamics and therapeutic effects. Its chemical structure allows for specific interactions with estrogen receptors, which is fundamental to its mechanism of action in inducing ovulation and treating infertility (Manov & Benge, 2022).

Scientific Research Applications

  • Reproductive Health in Stress-Induced Female Rats : Clomifene citrate has been shown to improve gestation length, pup weight, litter size, and survival rate in stress-induced female Wistar rats, indicating its potential role in managing reproductive health under stress conditions (Nwogueze et al., 2021).

  • Poultry Farming : In laying hens, it improved performance, hatchable egg rates, and egg quality, suggesting its utility in enhancing poultry farming productivity (Huang Yan-kun, 2006).

  • Thyroid Function : Clomifene directly influences thyroid function, causing slight changes in serum levels of triiodothyronine, free thyroxine index, and TSH, which highlights its interaction with the endocrine system (Feldt-Rasmussen et al., 1979).

  • Cancer Therapy : It may have potential in tumor therapies as a safe and effective inhibitor of mutant IDH1, offering a new avenue for cancer treatment (Zheng et al., 2017).

  • Polycystic Ovary Syndrome (PCOS) : Clomifene citrate effectively increases pregnancy rates in PCOS patients, demonstrating its significant role in managing fertility issues related to this condition (Li, 2010).

  • Anovulation : It is an effective first-line therapy in anovulation, resulting in high ovulation and pregnancy rates, underscoring its importance in treating infertility (Meridis & Lavery, 2006).

  • Combination Therapy for PCOS : When combined with Bushen Culuan Decoction, it may be effective and safe for treating infertility caused by PCOS (Feng et al., 2020).

  • Endometrial Health in Infertility Treatment : Estrogen supplementation in clomifene citrate ovulation induction increases endometrial thickness and serum estradiol levels, potentially enhancing pregnancy chances among infertile women (Torres et al., 2005).

  • Hypogonadism in Men : It can eliminate hypogonadism in a significant percentage of patients and differentiate its reversibility in some cases (Rozhivanov et al., 2016).

  • PCOS Treatment : Clomifene citrate is efficacious and safe for treating patients with PCOS, reinforcing its critical role in managing this syndrome (Han et al., 2020).

Safety And Hazards

Clomifene citrate is generally well-tolerated, but it does have some potential side effects. These include stomach upset, bloating, abdominal/pelvic fullness, flushing (“hot flashes”), breast tenderness, headache, or dizziness . In rare cases, vision changes may be permanent . It may also cause a condition known as ovarian hyperstimulation syndrome (OHSS), which can be life-threatening .

properties

IUPAC Name

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTMYKVIJXPNBD-OQKDUQJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clomiphene citrate

CAS RN

7619-53-6, 50-41-9
Record name Zuclomiphene citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7619-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuclomiphene citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007619536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOMIPHENE CITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clomid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151466
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clomifene citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clomifen dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZUCLOMIPHENE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5X264QZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clomifene citrate
Reactant of Route 2
Reactant of Route 2
Clomifene citrate
Reactant of Route 3
Clomifene citrate
Reactant of Route 4
Clomifene citrate
Reactant of Route 5
Clomifene citrate
Reactant of Route 6
Clomifene citrate

Citations

For This Compound
1,760
Citations
E Moll, PMM Bossuyt, JC Korevaar, CB Lambalk… - Bmj, 2006 - bmj.com
… when combined with clomifene citrate in clomifene citrate resistant women.14 This has led to the recommendation to use metformin alone or in combination with clomifene citrate as first …
Number of citations: 385 www.bmj.com
HA Hashim - Polycystic Ovary Syndrome, 2012 - books.google.com
World Health Organisation (WHO) type II anovulation is defined as normogonadotrophic normoestrogenic anovulation and occurs in approximately 85% of anovulatory patients. …
Number of citations: 12 books.google.com
S Bhattacharya, K Harrild, J Mollison, S Wordsworth… - Bmj, 2008 - bmj.com
… Clomifene citrate—Women randomised to clomifene citrate received an oral dose of 50 mg between day two and six of each treatment cycle. During the first cycle they underwent a …
Number of citations: 242 www.bmj.com
R Homburg, ML Hendriks, TE König… - Human …, 2012 - academic.oup.com
BACKGROUND Clomifene citrate (CC) is accepted as the first-line method for ovulation induction (OI) in patients with polycystic ovary syndrome (PCOS) associated with infertility owing …
Number of citations: 125 academic.oup.com
NS Weiss, MJ Nahuis, E Bordewijk, JE Oosterhuis… - The Lancet, 2018 - thelancet.com
… Our findings imply that, for normogonadotropic anovulatory women with clomifene citrate failure who wish to conceive, continued treatment with clomifene citrate or a treatment switch to …
Number of citations: 31 www.thelancet.com
E Moll, JC Korevaar, PMM Bossuyt… - Human …, 2008 - academic.oup.com
… rate in favour of clomifene citrate plus metformin compared with clomifene citrate. We wanted to … with PCOS in whom clomifene citrate plus metformin leads to higher pregnancy rates. …
Number of citations: 70 academic.oup.com
H Garthwaite, J Stewart, S Wilkes - Human Fertility, 2022 - Taylor & Francis
… Clomifene citrate has long been associated with a multiple pregnancy rate of up to 8–10%. … undergoing treatment with single agent clomifene citrate for WHO group II dysovulatory …
Number of citations: 6 www.tandfonline.com
S Palomba, A Falbo, F Zullo - Current Opinion in Obstetrics and …, 2009 - journals.lww.com
… used in the case of clomifene citrate resistance and clomifene citrate failure, that is, when pregnancy is not achieved after six ovulatory cycles with clomifene citrate [16] . Furthermore, …
Number of citations: 92 journals.lww.com
S Wordsworth, J Buchanan, J Mollison… - Human …, 2011 - academic.oup.com
BACKGROUND First-line treatments for unexplained infertility traditionally include clomifene citrate (CC) or unstimulated intrauterine insemination (IUI). A recently published …
Number of citations: 64 academic.oup.com
J Jiang, S Gao, Y Zhang - Revista da Associação Médica Brasileira, 2019 - SciELO Brasil
… of dimethyldiguanide or clomifene citrate alone, our study aimed to investigate the therapeutic effects of dimethyldiguanide combined with clomifene citrate in the treatment of PCOS. …
Number of citations: 9 www.scielo.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.